ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as dichlorobenzylidene, nitrophenyl, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde, 3-nitrobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency . This green synthesis approach is advantageous due to its mild reaction conditions, eco-friendliness, and high yield.
Chemical Reactions Analysis
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features and biological activity.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell proliferation or inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:
Ethyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a methoxy group instead of a nitro group, which may result in different biological activities and chemical properties.
Ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C23H17Cl2N3O5S |
---|---|
Molecular Weight |
518.4g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-3-33-22(30)19-12(2)26-23-27(20(19)14-5-4-6-15(11-14)28(31)32)21(29)18(34-23)10-13-7-8-16(24)17(25)9-13/h4-11,20H,3H2,1-2H3/b18-10- |
InChI Key |
QANTZUBOBNWZKL-ZDLGFXPLSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
Origin of Product |
United States |
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